molecular formula C11H17N3O B1611896 N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine CAS No. 886851-30-5

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine

Cat. No. B1611896
M. Wt: 207.27 g/mol
InChI Key: CULRQHZBTPUFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” is a chemical compound with the molecular formula C11H17N3O1. It is used in laboratory chemicals2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as N-Methylmorpholine are produced by the reaction of methylamine and diethylene glycol3.



Molecular Structure Analysis

The molecular structure of “N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” is represented by the SMILES notation: CNCC1=NC(=CC=C1)N1CCOCC14. The molecular weight of this compound is 207.28 g/mol4.



Chemical Reactions Analysis

The specific chemical reactions involving “N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” are not detailed in the search results.



Physical And Chemical Properties Analysis

“N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” has a molecular weight of 207.28 g/mol4. More specific physical and chemical properties are not provided in the search results.


Scientific Research Applications

Synthesis and Characterization of Complexes

Morpholine-based Schiff-base complexes have been synthesized and characterized, demonstrating potential anticancer activities. These complexes have been shown to interact with metal ions to form structures with significant biological activity. This suggests that N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine could also form complexes with metals, offering pathways for the development of new therapeutic agents or materials with unique properties (Rezaeivala et al., 2020).

Catalysis and Organic Synthesis

Morpholine and its derivatives are involved in catalytic processes and organic synthesis, including reductive amination processes. For example, cobalt oxide nanoparticles have been used for the selective synthesis of N-methylated and N-alkylated amines, showcasing the role of nitrogen-containing compounds in facilitating chemical transformations. This illustrates the potential use of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine in similar catalytic processes to synthesize a variety of organic compounds (Senthamarai et al., 2018).

Environmental Applications

Amines, including morpholine derivatives, have been evaluated for their environmental applications, such as in the analysis of wastewater and surface water. This highlights the potential utility of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine in environmental monitoring and treatment processes. The ability to detect and analyze amines in environmental samples is crucial for assessing water quality and addressing pollution (Sacher et al., 1997).

Polymer Science

In the field of polymer science, morpholine derivatives have been studied as catalysts for polyurethane foam preparation. This indicates the potential of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine as a catalyst in the production of polymers, offering environmentally friendly alternatives to traditional catalysts. The search for catalysts that can be incorporated into polymers to reduce volatile organic compounds is an area of active research, where morpholine derivatives could play a key role (Strachota et al., 2008).

Future Directions

The future directions for the use and study of “N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULRQHZBTPUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594501
Record name N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine

CAS RN

886851-30-5
Record name N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Reactant of Route 2
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Reactant of Route 3
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Reactant of Route 5
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Reactant of Route 6
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.